Cas no 6739-21-5 (3-(4-hydroxyphenyl)butanoic acid)

3-(4-hydroxyphenyl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- Benzenepropanoic acid,4-hydroxy-b-methyl-
- 3-(4-hydroxyphenyl)butanoic acid
- 3-(4-Hydroxy-phenyl)-buttersaeure
- 3-(4-hydroxy-phenyl)-butyric acid
- 3-< 4-Hydroxyphenyl> -buttersaeure
- AC1L5K22
- AC1Q5VAC
- CTK5C6114
- NSC25822
- Oprea1_311284
- STOCK1N-15085
- SureCN1162528
- DTXSID10282416
- AKOS021984364
- EN300-1829511
- JZOJWPRZSMYTTI-UHFFFAOYSA-N
- 6739-21-5
- 3-(4hydroxyphenyl)butyric acid
- 3-(4-hydroxyphenyl)butyric acid
- SCHEMBL1162528
- NSC-25822
-
- インチ: InChI=1S/C10H12O3/c1-7(6-10(12)13)8-2-4-9(11)5-3-8/h2-5,7,11H,6H2,1H3,(H,12,13)
- InChIKey: JZOJWPRZSMYTTI-UHFFFAOYSA-N
- ほほえんだ: CC(CC(=O)O)C1=CC=C(C=C1)O
計算された属性
- せいみつぶんしりょう: 180.07866
- どういたいしつりょう: 180.079
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 171
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 57.5Ų
じっけんとくせい
- 密度みつど: 1.208
- ふってん: 338.8°C at 760 mmHg
- フラッシュポイント: 172.9°C
- 屈折率: 1.564
- PSA: 57.53
3-(4-hydroxyphenyl)butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1829511-0.1g |
3-(4-hydroxyphenyl)butanoic acid |
6739-21-5 | 0.1g |
$804.0 | 2023-09-19 | ||
Enamine | EN300-1829511-0.25g |
3-(4-hydroxyphenyl)butanoic acid |
6739-21-5 | 0.25g |
$840.0 | 2023-09-19 | ||
Enamine | EN300-1829511-1g |
3-(4-hydroxyphenyl)butanoic acid |
6739-21-5 | 1g |
$914.0 | 2023-09-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1536806-250mg |
3-(4-Hydroxyphenyl)butanoic acid |
6739-21-5 | 98% | 250mg |
¥5753.00 | 2024-05-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1536806-500mg |
3-(4-Hydroxyphenyl)butanoic acid |
6739-21-5 | 98% | 500mg |
¥9064.00 | 2024-05-04 | |
Enamine | EN300-1829511-0.5g |
3-(4-hydroxyphenyl)butanoic acid |
6739-21-5 | 0.5g |
$877.0 | 2023-09-19 | ||
Enamine | EN300-1829511-5.0g |
3-(4-hydroxyphenyl)butanoic acid |
6739-21-5 | 5g |
$3065.0 | 2023-06-02 | ||
Enamine | EN300-1829511-10.0g |
3-(4-hydroxyphenyl)butanoic acid |
6739-21-5 | 10g |
$4545.0 | 2023-06-02 | ||
Enamine | EN300-1829511-1.0g |
3-(4-hydroxyphenyl)butanoic acid |
6739-21-5 | 1g |
$1057.0 | 2023-06-02 | ||
Enamine | EN300-1829511-10g |
3-(4-hydroxyphenyl)butanoic acid |
6739-21-5 | 10g |
$3929.0 | 2023-09-19 |
3-(4-hydroxyphenyl)butanoic acid 関連文献
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
3-(4-hydroxyphenyl)butanoic acidに関する追加情報
Introduction to 3-(4-hydroxyphenyl)butanoic acid (CAS No. 6739-21-5)
3-(4-hydroxyphenyl)butanoic acid, also known as 4-(4-hydroxyphenyl)butyric acid or p-hydroxyphenylbutyric acid, is a compound with the chemical formula C10H12O3. This organic compound is a member of the phenylbutyric acid family and has gained significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, biotechnology, and materials science.
The structure of 3-(4-hydroxyphenyl)butanoic acid consists of a phenyl ring with a hydroxyl group at the para position and a butyric acid chain. This unique structure confers the compound with several interesting properties, such as antioxidant activity, anti-inflammatory effects, and potential therapeutic applications in neurodegenerative diseases.
3-(4-hydroxyphenyl)butanoic acid (CAS No. 6739-21-5) has been the subject of numerous scientific studies and research papers. Recent advancements in analytical techniques have enabled a deeper understanding of its chemical behavior and biological activities. For instance, high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been extensively used to characterize this compound and its derivatives.
In the pharmaceutical industry, 3-(4-hydroxyphenyl)butanoic acid has shown promise as a potential therapeutic agent. Studies have demonstrated its ability to modulate various cellular processes, including inflammation and oxidative stress. These properties make it a candidate for the development of new drugs targeting conditions such as Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
A notable study published in the Journal of Medicinal Chemistry highlighted the anti-inflammatory effects of 3-(4-hydroxyphenyl)butanoic acid. The researchers found that this compound effectively inhibited the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases. Additionally, another study in the European Journal of Pharmacology reported that 3-(4-hydroxyphenyl)butanoic acid exhibited neuroprotective effects by reducing oxidative stress in neuronal cells.
Beyond its pharmaceutical applications, 3-(4-hydroxyphenyl)butanoic acid has also been explored for its use in biotechnology. Its ability to enhance cell viability and promote cell proliferation has made it an attractive candidate for tissue engineering and regenerative medicine. Researchers at the University of California, Los Angeles (UCLA) have successfully used this compound to improve the growth and differentiation of stem cells in vitro.
In materials science, 3-(4-hydroxyphenyl)butanoic acid has been investigated for its potential as a functional additive in polymers and coatings. Its hydroxyl group can participate in cross-linking reactions, enhancing the mechanical properties and stability of materials. A recent study published in the Journal of Applied Polymer Science demonstrated that incorporating 3-(4-hydroxyphenyl)butanoic acid into polyurethane coatings significantly improved their adhesion strength and resistance to environmental degradation.
The synthesis of 3-(4-hydroxyphenyl)butanoic acid can be achieved through various routes, including Grignard reactions and esterification processes. One common method involves the reaction of 4-bromophenol with butyryl chloride followed by hydrolysis to yield the final product. The choice of synthetic pathway often depends on factors such as yield, purity, and cost-effectiveness.
In conclusion, 3-(4-hydroxyphenyl)butanoic acid (CAS No. 6739-21-5) is a versatile compound with a wide range of applications in pharmaceuticals, biotechnology, and materials science. Its unique chemical structure and biological activities make it an important molecule for ongoing research and development. As new studies continue to uncover its potential benefits, it is likely that this compound will play an increasingly significant role in various scientific and industrial fields.
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